molecular formula C5H6BrNO B080238 4-Bromo-3,5-dimethylisoxazole CAS No. 10558-25-5

4-Bromo-3,5-dimethylisoxazole

Cat. No. B080238
CAS RN: 10558-25-5
M. Wt: 176.01 g/mol
InChI Key: GYHZPSUAMYIFQD-UHFFFAOYSA-N
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Description

4-Bromo-3,5-dimethylisoxazole is an organic compound with a molecular formula of C5H6BrNO. It is a member of the isoxazole class of compounds, which are heterocyclic compounds containing a three-membered ring of nitrogen and oxygen atoms. This compound is a colorless, volatile liquid with a melting point of -75°C and boiling point of 122°C. It has been used extensively in the synthesis of organic compounds and is found in many different classes of compounds, including pharmaceuticals, agrochemicals, and dyes.

Scientific Research Applications

  • Bromodomain Ligands : 4-Bromo-3,5-dimethylisoxazole derivatives have been identified as effective bromodomain ligands. These compounds show promise as inhibitors of the histone–bromodomain interaction, which is significant for epigenetic regulation of gene transcription. They demonstrate antiproliferative and anti-inflammatory properties and hold potential as selective probes for the bromodomain and extra terminal (BET) family and CREBBP bromodomains (Hewings et al., 2011); (Hewings et al., 2013).

  • Cancer Therapy : Derivatives of this compound, such as compound 22, have shown significant inhibitory effects on the proliferation of colorectal cancer cells. These compounds modulate apoptosis and demonstrate remarkable antitumor efficacy in vivo, suggesting potential for cancer therapy (Yang et al., 2020).

  • Chemical Synthesis and Structure Analysis : Research includes studies on the chemical structure and properties of various derivatives of this compound. For instance, studies on 3,5-diaryl-4-bromoisoxazoles provide insights into their structural dynamics and electronic properties, which are crucial for developing new chemical compounds (Yu et al., 2015).

  • Isoxazole Chemistry : Research in the isoxazole series, including studies on this compound, has explored the direction of homolytic bromination, providing insights into the reactivity and potential applications of these compounds in organic synthesis (Sokolov et al., 1974).

  • Antiviral and Antimicrobial Agents : Some studies have shown that derivatives of this compound have potential as antiviral and antimicrobial agents. This highlights the compound's relevance in the development of new therapeutic agents for infectious diseases (Balkan et al., 1996).

  • Prostate Cancer Treatment : Benzoxazinone-containing 3,5-dimethylisoxazole derivatives have been identified as selective BET inhibitors, showing potential for the treatment of castration-resistant prostate cancer. These compounds have demonstrated efficacy in inhibiting tumor growth in prostate cancer models (Xue et al., 2018).

  • Biological Activity Analysis : Studies on the biological activity of this compound and its derivatives have explored their potential in various biological applications, including their role in stimulating immune responses and cytokine production (Drozd-Szczygieł et al., 2004).

Safety and Hazards

Contact with skin and eyes should be avoided. Formation of dust and aerosols should also be avoided. Special instructions should be obtained before use .

Future Directions

Bromodomain-containing protein 4 (BRD4) has been identified highly enriched in large clusters of enhancers that drive the expression of genes involved in the pathogenesis of cancer . Recent studies have shown that BRD4 directly regulates the expression of MYC genes as a therapeutic target in cancer . Further, BRD4 protein plays an essential role in recruiting the positive transcription elongation factor p-TEFb complex (CDK9 and cyclin T1), which is required for RNA polymerase II-dependent transcription elongation . This has been recently recognized as a promising strategy for cancer therapy .

properties

IUPAC Name

4-bromo-3,5-dimethyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrNO/c1-3-5(6)4(2)8-7-3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYHZPSUAMYIFQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90312447
Record name 4-Bromo-3,5-dimethylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90312447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

10558-25-5
Record name 10558-25-5
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Bromo-3,5-dimethylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90312447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-3,5-dimethyl-1,2-oxazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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